molecular formula C9H12N2O3 B8301680 2-amino-N-(2-hydroxyethoxy)benzamide

2-amino-N-(2-hydroxyethoxy)benzamide

Cat. No. B8301680
M. Wt: 196.20 g/mol
InChI Key: RNNTUYOLWBUYHT-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

1H-3,1-benzoxazine-2,4-dione (320 mg, 1.96 mmol) and 2-(aminooxy)ethanol hemisulfate (990 mg, 3.92 mmol) were reacting using the procedure of example 15.07, starting material. The crude product was purified by flash chromatography on silica gel eluting with 0 to 80% EtOAc in DCM. The solvent was evaporated to dryness to afford 2-amino-N-(2-hydroxyethoxy)benzamide (256 mg, 66.5%) as a pale yellow oil which solidified on standing. NMR Spectrum: (DMSOd6) 3.57-3.64 (m, 2H), 3.85-3.92 (m, 2H), 4.75 (bs, 1H), 6.27 (bs, 2H), 6.49 (dd, 1H), 6.71 (d, 1H), 7.15 (ddd, 1H), 7.34 (dd, 1H), 11.39 (bs, 1H); Mass spectrum: MH+ 197
Quantity
320 mg
Type
reactant
Reaction Step One
Name
2-(aminooxy)ethanol hemisulfate
Quantity
990 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])OC1=O.S([O:17][CH2:18][CH2:19][O:20][NH2:21])(O)(=O)=O>>[NH2:1][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([NH:21][O:20][CH2:19][CH2:18][OH:17])=[O:11]

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
N1C(OC(C2=C1C=CC=C2)=O)=O
Step Two
Name
2-(aminooxy)ethanol hemisulfate
Quantity
990 mg
Type
reactant
Smiles
S(=O)(=O)(O)OCCON

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with 0 to 80% EtOAc in DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NOCCO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 256 mg
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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